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molecular formula C6H15O4P B3052275 2-Diethoxyphosphorylethanol CAS No. 39997-40-5

2-Diethoxyphosphorylethanol

Cat. No. B3052275
M. Wt: 182.15 g/mol
InChI Key: KXXHZVHYFQSELL-UHFFFAOYSA-N
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Patent
US03962378

Procedure details

100 g of 2-acetoxyethane phosphonic acid diethyl ester are heated to 80°C jointly with 200 ml of ethanol. To this solution are added dropwise within 5 hours 20 ml of ethanol containing 1 wt.% of H2SO4 while simultaneously removing by continuous distillation a mixture of ethylacetate and ethanol. The residue is submitted to distillation under reduced pressure. 64 g of 2-hydroxyethane-phosphonic acid diethyl ester are obtained, corresponding to a yield of 80% of the theoretical.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([CH2:9][CH2:10][O:11]C(=O)C)(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].OS(O)(=O)=O>C(O)C>[CH2:6]([O:5][P:4]([CH2:9][CH2:10][OH:11])(=[O:8])[O:3][CH2:1][CH3:2])[CH3:7]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)CCOC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while simultaneously removing by continuous distillation
ADDITION
Type
ADDITION
Details
a mixture of ethylacetate and ethanol
DISTILLATION
Type
DISTILLATION
Details
The residue is submitted to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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